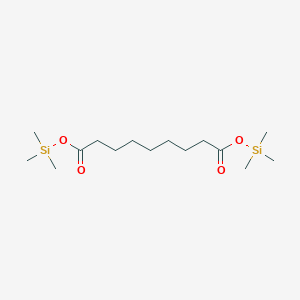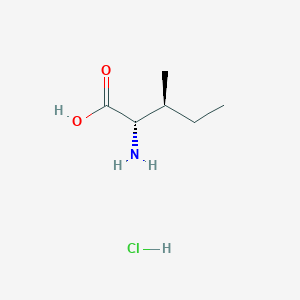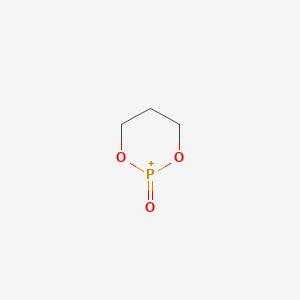
2-Chloro-6-fluoro-4-methylquinoline
Descripción general
Descripción
2-Chloro-6-fluoro-4-methylquinoline is a chemical compound with the molecular formula C10H7ClFN. It has a molecular weight of 195.62 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-fluoro-4-methylquinoline consists of a nitrogen-containing bicyclic compound. The InChI string representation of its structure isInChI=1S/C10H7ClFN/c1-6-4-10(11)13-9-3-2-7(12)5-8(6)9/h2-5H,1H3 .
Aplicaciones Científicas De Investigación
Pharmacology: Antimicrobial Agents
2-Chloro-6-fluoro-4-methylquinoline has been studied for its potential as a scaffold in the development of new antimicrobial agents . Its structure allows for the synthesis of derivatives that can be potent against various Gram-positive and Gram-negative microbial species. The compound’s ability to inhibit DNA synthesis in bacteria by targeting DNA gyrase and type IV topoisomerase makes it a candidate for developing new antibiotics.
Organic Synthesis: Catalysts in Hydrogenation Reactions
In organic synthesis, this compound has been used in metal-free transfer hydrogenation reactions . Employing chiral Brønsted acid catalysts, researchers have explored its use in the asymmetric synthesis of fluoroquinolones, which are important in medicinal chemistry due to their antibacterial properties.
Medicinal Chemistry: Enzyme Inhibition
The incorporation of 2-Chloro-6-fluoro-4-methylquinoline into larger molecules has been explored for creating enzyme inhibitors . These inhibitors have applications in treating diseases like cancer and heart conditions, where enzyme regulation plays a crucial role.
Industrial Chemistry: Material Synthesis
Quinoline derivatives, including 2-Chloro-6-fluoro-4-methylquinoline, find applications in the synthesis of materials for various industries . They are used in the production of dyes, catalysts, and other materials that require stable, aromatic compounds with specific electronic properties.
Analytical Chemistry: Research Chemicals
2-Chloro-6-fluoro-4-methylquinoline is available as a research chemical for use in various analytical applications . It can serve as a reference compound or a reagent in the development of analytical methods, which are crucial for quality control and research in both environmental and pharmaceutical fields.
Mecanismo De Acción
Target of Action
Quinoline derivatives are known to exhibit a broad range of biological activities and are often used as scaffolds in drug discovery . They can interact with various enzymes and receptors, influencing numerous biological processes .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as enzyme inhibition or receptor antagonism . The presence of fluorine and chlorine atoms in the quinoline ring could potentially enhance the compound’s reactivity and binding affinity .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can lead to changes in cellular processes, potentially resulting in therapeutic effects .
Pharmacokinetics
The presence of fluorine and chlorine atoms could potentially influence these properties, affecting the compound’s bioavailability .
Result of Action
Based on the known activities of quinoline derivatives, it could potentially influence a variety of cellular processes, leading to changes in cell function or viability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s reactivity, its interaction with its targets, and its overall effectiveness . .
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-6-fluoro-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-6-4-10(11)13-9-3-2-7(12)5-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUZTEJFFHETQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoro-4-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-chloro-N-(2-chloroethyl)-](/img/structure/B99439.png)